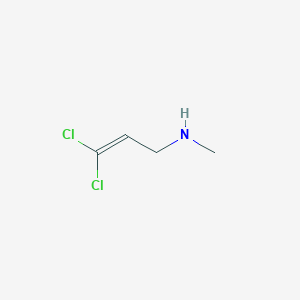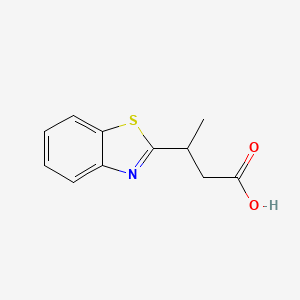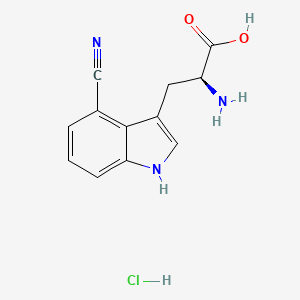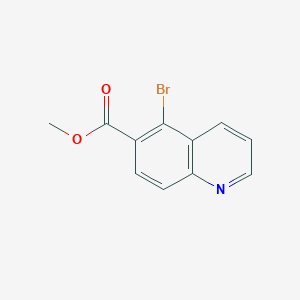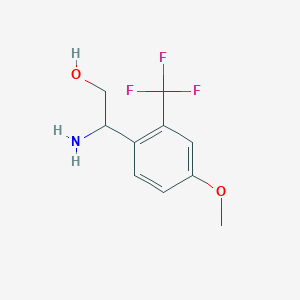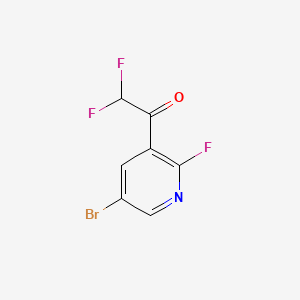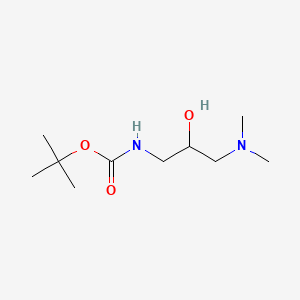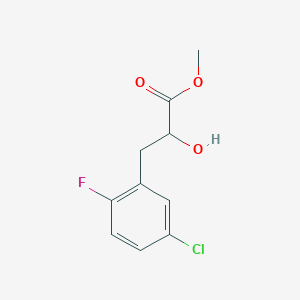
Methyl 3-(5-chloro-2-fluorophenyl)-2-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(5-chloro-2-fluorophenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes a chloro and fluoro-substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-chloro-2-fluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(5-chloro-2-fluorophenyl)-2-hydroxypropanoic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually require heating under reflux to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(5-chloro-2-fluorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(5-chloro-2-fluorophenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-(5-chloro-2-fluorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance binding affinity to certain enzymes or receptors, influencing biological pathways. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(5-chloro-2-fluorophenyl)-2-hydroxypropanoate: is similar to other esterified hydroxypropanoates with different substituents on the phenyl ring.
Methyl 3-(5-bromo-2-fluorophenyl)-2-hydroxypropanoate: This compound has a bromo substituent instead of chloro.
Methyl 3-(5-chloro-2-methylphenyl)-2-hydroxypropanoate: This compound has a methyl substituent instead of fluoro.
Uniqueness
The unique combination of chloro and fluoro substituents in this compound provides distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall stability, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H10ClFO3 |
|---|---|
Molekulargewicht |
232.63 g/mol |
IUPAC-Name |
methyl 3-(5-chloro-2-fluorophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H10ClFO3/c1-15-10(14)9(13)5-6-4-7(11)2-3-8(6)12/h2-4,9,13H,5H2,1H3 |
InChI-Schlüssel |
YJJAYGNRVDVFKK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC1=C(C=CC(=C1)Cl)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




